

An In-Depth Technical Guide to 11-Oxahomoaminopterin: A Novel Folate Analogue

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of **11-Oxahomoaminopterin**, a novel synthetic folate analogue. Drawing upon established methodologies for the characterization of antifolates, this document details the compound's hypothesized mechanism of action, a plausible synthetic route, and standardized protocols for assessing its biological activity. Quantitative data, based on the well-characterized folate antagonist Aminopterin, is presented to serve as a benchmark for the expected potency of this new chemical entity. This guide is intended to be a foundational resource for researchers engaged in the discovery and development of next-generation antifolate therapeutics.

Introduction

Folate analogues are a cornerstone of chemotherapy, exerting their cytotoxic effects by inhibiting key enzymes in the folate metabolic pathway, thereby disrupting DNA synthesis and cellular replication.[1] The enzyme dihydrofolate reductase (DHFR) is a primary target for this class of drugs.[2] Classical antifolates, such as methotrexate and aminopterin, have demonstrated significant clinical efficacy but are limited by toxicities and the emergence of resistance.[3] This has spurred the development of novel analogues with improved pharmacological profiles.



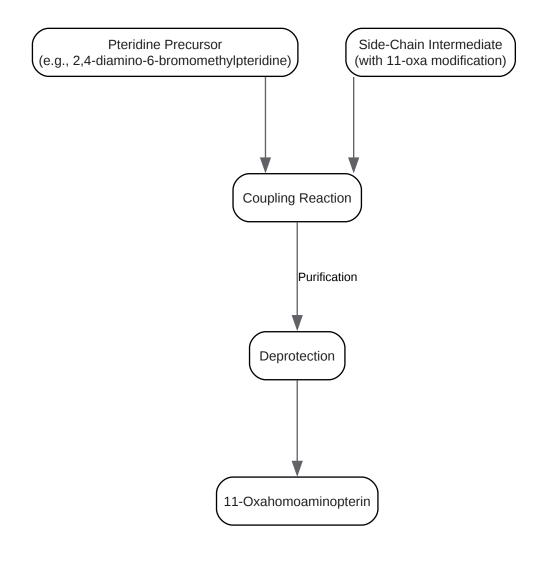
11-Oxahomoaminopterin is a rationally designed folate analogue characterized by the substitution of the C11 methylene group with an oxygen atom and the insertion of a methylene bridge between the p-aminobenzoyl and glutamate moieties. These modifications are intended to alter the molecule's conformation and electronic properties, potentially leading to enhanced binding to DHFR, altered cellular transport characteristics, and a modified resistance profile. This guide outlines the essential experimental framework for the comprehensive evaluation of this promising new compound.

Chemical Synthesis

A plausible synthetic route for **11-Oxahomoaminopterin** can be adapted from established methods for the synthesis of pteridine-based folate analogues, such as 5-deazaaminopterin.[4] The proposed synthesis would involve the key steps of constructing the pteridine core, followed by coupling with a modified side chain containing the oxa- and homo-amino functionalities.

A generalized synthetic approach is outlined below:





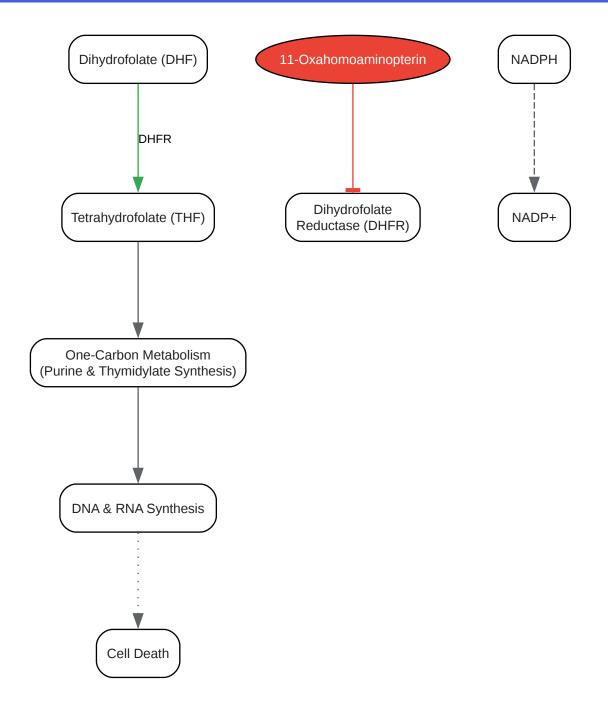
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Caption: A generalized synthetic workflow for **11-Oxahomoaminopterin**.

Mechanism of Action

Like other classical antifolates, **11-Oxahomoaminopterin** is hypothesized to exert its cytotoxic effects primarily through the potent inhibition of dihydrofolate reductase (DHFR).[5] DHFR is a critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2] By competitively binding to the active site of DHFR, **11-Oxahomoaminopterin** is expected to deplete the intracellular pool of THF, leading to the inhibition of nucleic acid synthesis and ultimately, cell death.[1]





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Caption: The inhibitory action of **11-Oxahomoaminopterin** on the folate pathway.

Quantitative Data Summary

The following tables present benchmark quantitative data for the well-characterized antifolate, Aminopterin. These values provide a reference for the expected potency of novel folate analogues like **11-Oxahomoaminopterin**.



Table 1: In Vitro DHFR Inhibition

Compound Target Enzyme	Inhibition Constant (Ki)
------------------------	--------------------------

| Aminopterin | Human recombinant DHFR | 3.7 pM[5] |

Table 2: In Vitro Cell Proliferation Inhibition

Compound	Cell Line	IC50 Value
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| Aminopterin | CCRF-CEM (Human leukemia) | 5.1 nM[6] |

Experimental Protocols Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of **11-Oxahomoaminopterin** against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate.[7][8]

Materials:

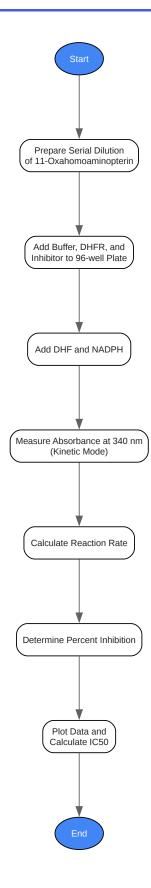
- Human recombinant DHFR
- Dihydrofolate (DHF)
- NADPH
- 11-Oxahomoaminopterin
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- 96-well UV-transparent microplate
- Microplate spectrophotometer



Procedure:

- Prepare a serial dilution of **11-Oxahomoaminopterin** in the assay buffer.
- In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of 11-Oxahomoaminopterin.
- Initiate the reaction by adding a mixture of DHF and NADPH.
- Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals for 10-20 minutes.
- Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
- Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.





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Caption: Experimental workflow for the DHFR inhibition assay.



Cell Proliferation (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effect of **11-Oxahomoaminopterin** on cancer cell lines. [9][10]

Materials:

- Cancer cell line (e.g., CCRF-CEM)
- Cell culture medium
- 11-Oxahomoaminopterin
- MTT solution
- Solubilization solution (e.g., DMSO)
- 96-well cell culture plate
- · Microplate reader

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of 11-Oxahomoaminopterin and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control.



 Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Cellular Uptake Assay

This protocol describes a method to evaluate the cellular uptake of **11-Oxahomoaminopterin**, which can be adapted for either radiolabeled or fluorescently labeled compounds.[11][12]

Materials:

- Cancer cell line
- Cell culture medium (folate-free medium recommended for upregulation of folate receptors)
- Labeled 11-Oxahomoaminopterin (e.g., [3H]-labeled or fluorescently tagged)
- Assay buffer (e.g., Hanks' Balanced Salt Solution)
- Cell lysis buffer
- Scintillation counter or fluorescence plate reader

Procedure:

- Culture cells in folate-free medium for 24 hours prior to the assay.
- · Wash the cells with assay buffer.
- Incubate the cells with various concentrations of labeled 11-Oxahomoaminopterin for different time points.
- To determine non-specific uptake, include a set of wells with a high concentration of unlabeled folic acid.
- Terminate the uptake by washing the cells with ice-cold PBS.
- Lyse the cells and measure the radioactivity or fluorescence of the cell lysate.
- Normalize the uptake data to the protein concentration of the cell lysate.



• Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

Conclusion

This technical guide provides a comprehensive framework for the initial preclinical evaluation of **11-Oxahomoaminopterin** as a novel folate analogue. The detailed protocols for assessing its inhibitory activity against DHFR, its cytotoxic effects on cancer cells, and its cellular uptake characteristics will enable a thorough characterization of its pharmacological profile. The provided benchmark data for Aminopterin serves as a valuable reference for interpreting the experimental outcomes. The successful execution of these studies will be crucial in determining the therapeutic potential of **11-Oxahomoaminopterin** and its advancement in the drug development pipeline.

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